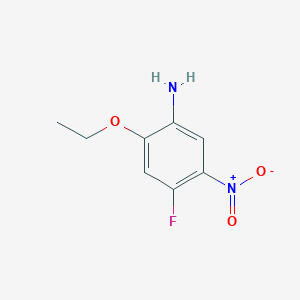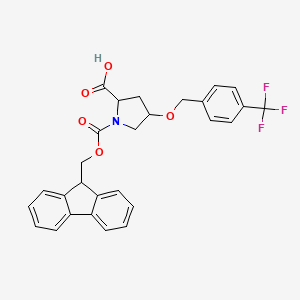
(4R)-1-Fmoc-4-(4-trifluoromethylbenzyloxy)-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-1-Fmoc-4-(4-trifluoromethylbenzyloxy)-L-proline is a synthetic compound that features a fluorinated benzyl ether group attached to a proline derivative. The compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Fmoc-4-(4-trifluoromethylbenzyloxy)-L-proline typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Protection of the proline amino group: The amino group of L-proline is protected using a fluorenylmethyloxycarbonyl (Fmoc) group.
Introduction of the trifluoromethylbenzyloxy group: This step involves the reaction of the protected proline with a trifluoromethylbenzyl alcohol derivative under suitable conditions to form the desired ether linkage.
Deprotection: The final step involves the removal of the Fmoc protecting group to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4R)-1-Fmoc-4-(4-trifluoromethylbenzyloxy)-L-proline can undergo various chemical reactions, including:
Oxidation: The trifluoromethylbenzyloxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
(4R)-1-Fmoc-4-(4-trifluoromethylbenzyloxy)-L-proline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4R)-1-Fmoc-4-(4-trifluoromethylbenzyloxy)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target molecule. The proline moiety can influence the overall conformation and stability of the compound, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
(4R)-1-Fmoc-4-(4-methylbenzyloxy)-L-proline: Similar structure but with a methyl group instead of a trifluoromethyl group.
(4R)-1-Fmoc-4-(4-chlorobenzyloxy)-L-proline: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (4R)-1-Fmoc-4-(4-trifluoromethylbenzyloxy)-L-proline imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.
Properties
Molecular Formula |
C28H24F3NO5 |
|---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[[4-(trifluoromethyl)phenyl]methoxy]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C28H24F3NO5/c29-28(30,31)18-11-9-17(10-12-18)15-36-19-13-25(26(33)34)32(14-19)27(35)37-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,19,24-25H,13-16H2,(H,33,34) |
InChI Key |
ZTOVQPVDOOLGNC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


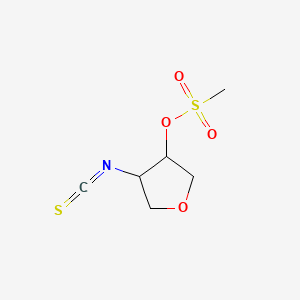



![(2S)-2-[(6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B12304510.png)
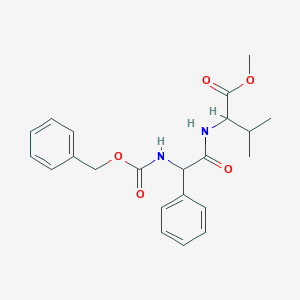
![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-(2-oxoethoxy)ethoxy]ethyl]pentanamide](/img/structure/B12304527.png)
![Carbamic acid, N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, phenyl ester](/img/structure/B12304531.png)
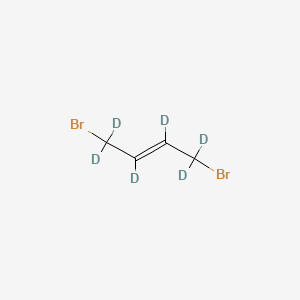
![(2S)-2-{[(4-Fluorophenyl)carbamoyl]amino}-4-methylpentanoic acid](/img/structure/B12304546.png)
![2-amino-1-(3-((dimethylamino)methyl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-phenylpropan-1-one dihydrochloride](/img/structure/B12304552.png)
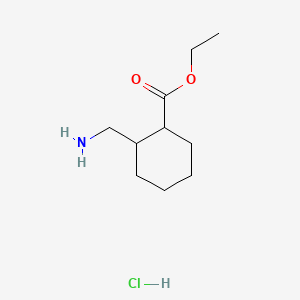
![cis-3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro [4.5]dec-3-en-4-yl beta-D-glucopyranoside](/img/structure/B12304577.png)
